molecular formula C21H17N3O5S2 B11400195 7,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

7,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11400195
M. Wt: 455.5 g/mol
InChI Key: FWLWOXCGTPFCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-DIMETHYL-4-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core, a thiazole ring, and a sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 7,8-DIMETHYL-4-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the thiazole ring and the sulfonamide group. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7,8-DIMETHYL-4-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition. The chromene core can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar compounds include other thiazole and chromene derivatives, such as:

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Coumarin: A chromene derivative with anticoagulant properties.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring

Compared to these compounds, 7,8-DIMETHYL-4-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a chromene core, thiazole ring, and sulfonamide group, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C21H17N3O5S2

Molecular Weight

455.5 g/mol

IUPAC Name

7,8-dimethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C21H17N3O5S2/c1-12-3-8-16-17(25)11-18(29-19(16)13(12)2)20(26)23-14-4-6-15(7-5-14)31(27,28)24-21-22-9-10-30-21/h3-11H,1-2H3,(H,22,24)(H,23,26)

InChI Key

FWLWOXCGTPFCJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.